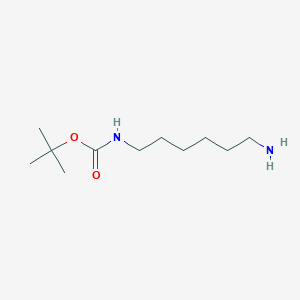

N-Boc-1,6-diaminohexane

Vue d'ensemble

Description

Le composé Acide tert-butylique N-(6-aminohexyl)carbamique est un lieur PROTAC, qui se réfère à la composition alkyl/éther. Il est utilisé dans la synthèse d’inhibiteurs de Mcl-1 basés sur la technologie PROTAC . Le nom chimique complet du composé est Acide tert-butylique N-(6-aminohexyl)carbamique .

Applications De Recherche Scientifique

NH2-C6-NH-Boc has several scientific research applications, including:

Mécanisme D'action

L’Acide tert-butylique N-(6-aminohexyl)carbamique fonctionne comme un lieur dans la technologie PROTAC. Il facilite la formation d’un complexe ternaire entre la protéine cible, la molécule PROTAC et la ligase ubiquitine E3. Ce complexe conduit à l’ubiquitination et à la dégradation subséquente de la protéine cible via la voie du protéasome .

Analyse Biochimique

Biochemical Properties

N-Boc-1,6-diaminohexane plays a significant role in biochemical reactions, particularly in the synthesis of various biomolecules. It interacts with enzymes such as carbonyl dichloride in the presence of triethylamine to prepare 1,3-Bis[6-(Boc-amino)hexyl]urea . Additionally, it is used to create self-assembled monolayers (SAMs) that resist protein adsorption, which is crucial for designing electrochemical immunosensors . The compound’s ability to act as a linear hexyl spacer (C6-spacer) makes it a versatile reagent in biochemical applications.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is utilized in the synthesis of biodegradable poly(disulfide amine)s for gene delivery, which can affect gene expression by facilitating the delivery of genetic material into cells . The compound’s role in creating polyamide platinum anti-cancer complexes also highlights its impact on cellular metabolism and function, particularly in targeting cancer-specific DNA sequences .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. For instance, it reacts with carbonyl dichloride in the presence of triethylamine to form 1,3-Bis[6-(Boc-amino)hexyl]urea . This reaction involves the formation of covalent bonds, which are crucial for the compound’s function as a C6-spacer. Additionally, its role in synthesizing polyamide platinum anti-cancer complexes involves binding to cancer-specific DNA sequences, thereby inhibiting cancer cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is sensitive to air and should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C . Over time, its stability may decrease, leading to potential degradation and reduced efficacy in biochemical reactions. Long-term studies in vitro and in vivo have shown that the compound can maintain its function for extended periods when stored under appropriate conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound is effective in facilitating gene delivery and targeting cancer-specific DNA sequences without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions . It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the synthesis of biodegradable poly(disulfide amine)s and polyamide platinum anti-cancer complexes . The compound interacts with enzymes such as carbonyl dichloride and triethylamine, which facilitate its incorporation into larger biomolecules . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target areas, such as cancer cells or specific cellular compartments . The compound’s ability to resist protein adsorption also plays a role in its distribution, particularly in the design of electrochemical immunosensors .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, its role in synthesizing polyamide platinum anti-cancer complexes involves targeting cancer-specific DNA sequences within the nucleus . Additionally, its incorporation into self-assembled monolayers (SAMs) can affect its activity and function at the cellular membrane level .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’Acide tert-butylique N-(6-aminohexyl)carbamique implique généralement la réaction de 6-aminohexanol avec du chloroformate de tert-butyle en présence d’une base telle que la triéthylamine . La réaction se déroule dans des conditions douces, généralement à température ambiante, et aboutit à la formation du produit souhaité.

Méthodes de production industrielle

Dans les milieux industriels, la production de l’Acide tert-butylique N-(6-aminohexyl)carbamique suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l’utilisation de réacteurs automatisés et le contrôle précis des conditions de réaction afin de garantir un rendement et une pureté élevés du produit .

Analyse Des Réactions Chimiques

Types de réactions

L’Acide tert-butylique N-(6-aminohexyl)carbamique subit divers types de réactions chimiques, notamment :

Réactions de substitution : Le groupe amino peut participer à des réactions de substitution nucléophile.

Réactions de déprotection : Le groupe Boc (tert-butoxycarbonyle) peut être éliminé en milieu acide.

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants comprennent les halogénoalcanes et les bases telles que l’hydroxyde de sodium.

Réactions de déprotection : Les réactifs courants comprennent l’acide trifluoroacétique ou l’acide chlorhydrique.

Principaux produits formés

Réactions de substitution : Les principaux produits sont généralement des amines substituées.

Réactions de déprotection : Le principal produit est l’amine libre.

Applications de la recherche scientifique

L’Acide tert-butylique N-(6-aminohexyl)carbamique a plusieurs applications de recherche scientifique, notamment :

Biologie : Employé dans l’étude des interactions protéine-protéine et des voies cellulaires.

Médecine : Utilisé dans le développement de nouveaux agents thérapeutiques pour des maladies telles que le cancer.

Industrie : Appliqué dans la production de produits chimiques et de produits pharmaceutiques spécialisés.

Comparaison Avec Des Composés Similaires

Composés similaires

Acide tert-butylique N-(6-aminohexyl)carbamique : est similaire à d’autres lieurs PROTAC tels que NH2-C6-NH-Fmoc et NH2-C6-NH-Cbz .

Unicité

Acide tert-butylique N-(6-aminohexyl)carbamique : est unique en raison de sa composition alkyl/éther spécifique, qui offre stabilité et flexibilité dans la synthèse d’inhibiteurs de Mcl-1.

Activité Biologique

N-Boc-1,6-diaminohexane (also known as N-tert-butoxycarbonyl-1,6-hexanediamine) is a protected diamine that serves as a versatile building block in organic synthesis and medicinal chemistry. Its structure allows it to participate in various chemical reactions, making it valuable in the development of pharmaceuticals, particularly in drug delivery systems and cancer therapeutics.

- Molecular Formula : C₁₁H₂₄N₂O₂

- Molecular Weight : 216.33 g/mol

- Appearance : Clear light yellow viscous liquid

- Boiling Point : 106–110 °C (at 3 mmHg)

- Flash Point : 125 °C

Synthesis

The synthesis of this compound typically involves the reaction of 1,6-hexanediamine with Boc anhydride in the presence of a base such as triethylamine. This method yields a high-purity product suitable for biological applications .

Biological Applications

This compound has been explored for various biological activities, particularly in the context of drug delivery and therapeutic applications:

- Gene Delivery Systems : It is used to synthesize biodegradable poly(disulfide amine)s which facilitate gene delivery by forming stable complexes with nucleic acids .

- Cancer Therapy : The compound serves as a component in polyamide platinum anti-cancer complexes designed to target specific DNA sequences associated with cancer cells .

- Self-Assembled Monolayers (SAMs) : this compound can be utilized to create SAMs that resist protein adsorption, enhancing the biocompatibility of surfaces used in biomedical devices .

- Dendritic Structures : It is employed in the synthesis of multifunctional dendrimers for theranostics—integrating therapeutic and diagnostic functions into a single platform .

Case Study 1: Gene Delivery

A study demonstrated that biodegradable poly(disulfide amine)s synthesized using this compound effectively encapsulated plasmid DNA and facilitated its cellular uptake. The results indicated enhanced transfection efficiency compared to traditional methods .

Case Study 2: Cancer Targeting

Research involving polyamide platinum complexes showed that incorporating this compound improved the selectivity and efficacy of the drug against cancer cells by enhancing the interaction with specific DNA sequences. This approach led to reduced side effects compared to conventional platinum-based therapies .

Case Study 3: Protein Delivery Systems

In another study, this compound was part of an amphiphilic prodrug formulation that self-assembled into micelles for efficient delivery of anticancer agents. The micelles demonstrated controlled release properties and improved therapeutic outcomes in preclinical models .

Summary of Biological Activities

| Application Area | Description |

|---|---|

| Gene Delivery | Used in biodegradable poly(disulfide amine)s for efficient gene transfer |

| Cancer Therapy | Component of targeted polyamide platinum complexes |

| Self-Assembled Monolayers (SAMs) | Enhances biocompatibility by resisting protein adsorption |

| Dendritic Structures | Facilitates theranostic applications combining therapy and diagnostics |

Safety and Handling

While this compound is generally stable, it should be handled with care due to its potential corrosive nature. Proper personal protective equipment (PPE) should be worn, including gloves and eye protection. It is classified as a hazardous material under certain conditions .

Propriétés

IUPAC Name |

tert-butyl N-(6-aminohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8-12/h4-9,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZPDKXEHIRFPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369777 | |

| Record name | N-Boc-1,6-diaminohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51857-17-1 | |

| Record name | N-BOC-1,6-diaminohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51857-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Boc-1,6-diaminohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(6-aminohexyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is N-Boc-1,6-diaminohexane utilized in gene delivery applications?

A1: this compound is not directly used for gene delivery. Instead, it serves as a building block for synthesizing more complex polymers with gene delivery potential. In the research presented [], this compound is reacted with N, N'-cystaminebisacrylamide (CBA) through Michael addition. This reaction, followed by the removal of the Boc protecting group, produces a cationic polymer called poly(CBA-DAH).

Q2: What is the significance of the hexaethylene spacer in poly(CBA-DAH) for gene delivery?

A2: The research highlights the importance of the spacer length in poly(disulfide amine)s for efficient gene delivery []. Comparing polymers with varying spacer lengths (ethane, butane, and hexane), poly(CBA-DAH), with its hexaethylene spacer, demonstrated the highest transfection efficiency. Notably, it achieved comparable transfection efficiency to branched PEI 25 kDa in commonly used cell lines (293T, Hela, and NIH3T3) and even outperformed it in C2C12 cells, a cell line known for its resistance to transfection []. This suggests that the hexaethylene spacer in poly(CBA-DAH) might be optimal for DNA condensation, cellular uptake, and intracellular trafficking, ultimately leading to more effective gene delivery [].

Q3: How does the toxicity of poly(CBA-DAH) compare to existing gene delivery agents like branched PEI 25 kDa?

A3: The study demonstrated a significant advantage of poly(CBA-DAH) over branched PEI 25 kDa in terms of cytotoxicity []. MTT assays revealed that poly(CBA-DAH)/pDNA complexes were considerably less toxic to cells compared to bPEI/pDNA complexes []. This lower toxicity profile is a crucial factor for gene delivery applications, as it increases the biocompatibility of the carrier and reduces the risk of adverse effects during gene therapy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.